molecular formula C15H16N2O3S B2906432 3-(benzenesulfonamido)-N-phenylpropanamide CAS No. 881934-10-7

3-(benzenesulfonamido)-N-phenylpropanamide

Cat. No. B2906432
CAS RN: 881934-10-7
M. Wt: 304.36
InChI Key: GGPMRNBVBXKAHV-UHFFFAOYSA-N
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Description

3-(benzenesulfonamido)-N-phenylpropanamide is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs . Sulfonamides are characterized by the general formula R−SO2NR’R", where each R is some organic group .


Synthesis Analysis

The synthesis of benzenesulfonamido compounds involves a scaffold modification strategy . A novel series of such compounds was designed, synthesized, and purified . The synthesis of sulfonamides, in general, involves an amidation reaction .


Molecular Structure Analysis

The molecular structure of benzenesulfonamido compounds is complex and involves various structural elements . The design of synthesis of benzenesulfonamido derivatives containing thiazol-4-one scaffold was shown in Scheme 1 . Analysis of structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .


Chemical Reactions Analysis

Sulfonamides, including 3-(benzenesulfonamido)-N-phenylpropanamide, exhibit a range of pharmacological activities . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Mechanism of Action

As a sulfonamide antibiotic, 3-(benzenesulfonamido)-N-phenylpropanamide functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it competitively inhibits the enzyme dihydropteroate synthase . PABA is needed in enzymatic reactions that produce folic acid, which acts as a coenzyme in the synthesis of purines and pyrimidines .

Safety and Hazards

The safety data sheets of similar compounds provide information about the potential hazards and safety measures associated with these compounds . They include information on first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

properties

IUPAC Name

3-(benzenesulfonamido)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMRNBVBXKAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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